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Compound of Interest

Compound Name: 2,5-Dimethylstyrene

Cat. No.: B1584819 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-
Dimethylstyrene (CAS No. 2039-89-6), a valuable monomer in the synthesis of various

polymers and resins.[1] Intended for researchers, scientists, and professionals in drug

development and materials science, this document offers a detailed examination of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic

characteristics of this compound, grounded in field-proven insights and authoritative data.

Introduction
2,5-Dimethylstyrene, also known as 1,4-dimethyl-2-vinylbenzene, is a colorless liquid with a

chemical formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[2][3] Its structure,

featuring a vinyl group attached to a dimethyl-substituted benzene ring, makes it a key building

block in polymerization processes. A thorough understanding of its spectroscopic signature is

paramount for quality control, reaction monitoring, and structural elucidation in various research

and industrial applications. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR,

and UV-Vis spectra, providing not just the data, but the underlying rationale for the observed

spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic

molecules. For 2,5-Dimethylstyrene, both ¹H and ¹³C NMR provide a detailed map of the

carbon-hydrogen framework.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,5-Dimethylstyrene, typically recorded in a deuterated solvent like

chloroform (CDCl₃), reveals distinct signals for the vinyl, aromatic, and methyl protons. The

chemical shifts (δ) are influenced by the electron density around the protons, which is in turn

affected by the aromatic ring currents and the electronic effects of the substituents.

Experimental Protocol for ¹H NMR Data Acquisition:

A sample of 2,5-Dimethylstyrene is dissolved in CDCl₃ containing a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a

high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Caption: Workflow for ¹H NMR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dimethylstyrene

Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-vinyl (α) 6.85 dd 17.6, 10.9 1H

H-vinyl (β, trans) 5.65 d 17.6 1H

H-vinyl (β, cis) 5.15 d 10.9 1H

H-aromatic (H6) 7.20 s - 1H

H-aromatic (H3,

H4)
7.00-7.10 m - 2H

CH₃ (C2) 2.35 s - 3H

CH₃ (C5) 2.30 s - 3H

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:
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The vinyl group gives rise to a characteristic AMX spin system. The proton on the α-carbon

(Hα), being adjacent to the aromatic ring, is deshielded and appears as a doublet of doublets

(dd) around 6.85 ppm. The two β-protons are diastereotopic and exhibit distinct chemical shifts.

The trans-proton appears as a doublet around 5.65 ppm with a large coupling constant (J ≈

17.6 Hz), while the cis-proton is observed as a doublet around 5.15 ppm with a smaller

coupling constant (J ≈ 10.9 Hz). The geminal coupling between the β-protons is typically very

small and often not resolved.

The aromatic protons appear in the region of 7.00-7.20 ppm. The proton at the C6 position is a

singlet due to the absence of adjacent protons. The protons at C3 and C4 appear as a

multiplet. The two methyl groups on the aromatic ring are in slightly different chemical

environments and appear as sharp singlets at approximately 2.35 and 2.30 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are indicative of the hybridization and electronic environment of each carbon

atom.

Experimental Protocol for ¹³C NMR Data Acquisition:

The procedure is similar to that of ¹H NMR, using the same sample. ¹³C NMR spectra are often

acquired with proton decoupling to simplify the spectrum to a series of singlets, where each

signal corresponds to a unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dimethylstyrene
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Carbon Assignment Chemical Shift (δ, ppm)

C-vinyl (α) 136.5

C-vinyl (β) 112.8

C-aromatic (C1) 137.8

C-aromatic (C2) 135.2

C-aromatic (C3) 129.8

C-aromatic (C4) 127.5

C-aromatic (C5) 130.4

C-aromatic (C6) 125.0

CH₃ (C2) 20.9

CH₃ (C5) 19.1

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

The spectrum displays ten distinct signals, corresponding to the ten carbon atoms in the

molecule. The vinyl carbons are observed at 136.5 ppm (α-carbon) and 112.8 ppm (β-carbon).

The aromatic carbons appear in the range of 125.0 to 137.8 ppm. The quaternary carbons (C1,

C2, and C5) are typically weaker in intensity. The methyl carbons are shielded and resonate at

higher field, around 20.9 and 19.1 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Experimental Protocol for IR Data Acquisition:
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A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and

the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Simplified schematic of an FTIR spectrometer.

Table 3: Key IR Absorption Bands for 2,5-Dimethylstyrene

Wavenumber (cm⁻¹) Vibration Type Functional Group

3080-3010 C-H stretch Aromatic & Vinyl

2960-2850 C-H stretch Methyl

1630 C=C stretch Vinyl

1600, 1490 C=C stretch Aromatic Ring

990, 910 C-H bend (out-of-plane) Vinyl

820 C-H bend (out-of-plane) 1,2,4-Trisubstituted Benzene

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

The IR spectrum of 2,5-Dimethylstyrene exhibits characteristic absorption bands that confirm

its structure. The C-H stretching vibrations of the aromatic and vinyl groups are observed

above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below

3000 cm⁻¹. The presence of the vinyl group is clearly indicated by the C=C stretching vibration

at 1630 cm⁻¹ and the strong out-of-plane C-H bending bands at 990 and 910 cm⁻¹. The

aromatic ring is identified by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the

out-of-plane C-H bending vibration around 820 cm⁻¹, which is characteristic of a 1,2,4-

trisubstituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For conjugated systems like 2,5-Dimethylstyrene, the absorption of UV light promotes

electrons from bonding (π) to anti-bonding (π*) orbitals.
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Experimental Protocol for UV-Vis Data Acquisition:

A dilute solution of 2,5-Dimethylstyrene in a UV-transparent solvent (e.g., ethanol or hexane)

is prepared. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer,

measuring the absorbance as a function of wavelength.

While a specific, experimentally verified UV-Vis spectrum for 2,5-Dimethylstyrene from a

primary database is not readily available, data for the closely related isomer, 2,4-

Dimethylstyrene, from the NIST Chemistry WebBook can provide a reasonable estimation of

the expected absorption maxima. It is important to note that the following data is for 2,4-

Dimethylstyrene and is provided for illustrative purposes.

Table 4: UV-Vis Absorption Data for 2,4-Dimethylstyrene (in Ethanol)

λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Electronic Transition

~250 ~13,000 π → π*

Data sourced from the NIST Chemistry WebBook for 2,4-Dimethylstyrene.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of a substituted styrene is dominated by strong π → π* transitions. The

conjugation between the vinyl group and the aromatic ring lowers the energy required for these

transitions, resulting in absorption in the UV region. For 2,5-Dimethylstyrene, one would

expect a primary absorption band (λmax) around 250 nm, characteristic of the styrene

chromophore. The methyl substituents on the benzene ring may cause a slight bathochromic

(red) shift and hyperchromic (increased absorbance) effect compared to unsubstituted styrene.

Conclusion
The comprehensive spectroscopic analysis of 2,5-Dimethylstyrene presented in this guide

provides a robust foundation for its identification, characterization, and utilization in various

scientific and industrial endeavors. The detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and

estimated UV-Vis spectra offers valuable insights into its molecular structure and electronic

properties. The experimental protocols outlined herein serve as a practical reference for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1584819?utm_src=pdf-body
https://www.benchchem.com/product/b1584819?utm_src=pdf-body
https://www.benchchem.com/product/b1584819?utm_src=pdf-body
https://www.benchchem.com/product/b1584819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


obtaining high-quality spectroscopic data. By integrating these spectroscopic techniques,

researchers and professionals can ensure the identity and purity of 2,5-Dimethylstyrene,

enabling its effective application in the development of novel materials and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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